molecular formula C15H17NO2S2 B5758538 N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide

N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5758538
M. Wt: 307.4 g/mol
InChI Key: ZBBLHTOVLMNQTG-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide, also known as MBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide acts as a metal chelator, binding to metal ions such as copper and zinc. This binding can result in the inhibition of metal-dependent enzymes and the generation of reactive oxygen species, leading to oxidative stress and cell death. N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which may have implications for the treatment of Alzheimer's disease. Additionally, N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has several advantages for lab experiments, including its high selectivity for metal ions and its ability to penetrate cell membranes. However, N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide can be toxic at high concentrations, and its effects on cells and tissues may vary depending on the concentration and duration of exposure. Additionally, N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide may interfere with other metal-dependent enzymes and pathways, leading to off-target effects.

Future Directions

There are several future directions for the study of N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide. One area of research is the development of N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide-based therapeutics for the treatment of cancer and neurological disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide in animal models and human clinical trials. Another area of research is the development of new fluorescent probes and reagents based on N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide, which may have applications in bioimaging and diagnostics.
Conclusion:
In conclusion, N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail. N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has potential applications in the development of therapeutics for the treatment of cancer and neurological disorders, as well as in bioimaging and diagnostics. Further research is needed to fully understand the potential of N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide in these areas.

Synthesis Methods

N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide can be synthesized using various methods, including the reaction of 2-methylbenzylamine with 4-(methylthio)benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methylbenzylamine with 4-(methylthio)benzenesulfonyl isocyanate. The yield of N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a reagent for the determination of sulfhydryl groups in proteins and peptides. Additionally, N-(2-methylbenzyl)-4-(methylthio)benzenesulfonamide has been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-12-5-3-4-6-13(12)11-16-20(17,18)15-9-7-14(19-2)8-10-15/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBLHTOVLMNQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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